2-[(2Z)-4-(3-fluoro-4-methoxyphenyl)-2-(phenylimino)-1,3-thiazol-3(2H)-yl]ethanol
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Overview
Description
2-[(2Z)-4-(3-FLUORO-4-METHOXYPHENYL)-2-(PHENYLIMINO)-2,3-DIHYDRO-1,3-THIAZOL-3-YL]ETHAN-1-OL is a complex organic compound featuring a thiazole ring, which is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms
Preparation Methods
The synthesis of 2-[(2Z)-4-(3-FLUORO-4-METHOXYPHENYL)-2-(PHENYLIMINO)-2,3-DIHYDRO-1,3-THIAZOL-3-YL]ETHAN-1-OL typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: This can be achieved through the cyclization of appropriate precursors under specific conditions, often involving the use of sulfur and nitrogen-containing reagents.
Introduction of the Fluoro and Methoxy Groups: These functional groups can be introduced via electrophilic aromatic substitution reactions.
Final Assembly: The final step involves the coupling of the thiazole ring with the ethan-1-ol moiety, which may require the use of coupling agents and catalysts to facilitate the reaction.
Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale production.
Chemical Reactions Analysis
2-[(2Z)-4-(3-FLUORO-4-METHOXYPHENYL)-2-(PHENYLIMINO)-2,3-DIHYDRO-1,3-THIAZOL-3-YL]ETHAN-1-OL can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the imine group to an amine, altering the compound’s properties.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, allowing for the introduction of different functional groups. Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions.
Scientific Research Applications
This compound has a wide range of scientific research applications:
Medicinal Chemistry: Due to its thiazole ring, it can be used in the development of drugs with antimicrobial, antifungal, and anticancer properties
Biology: It can act as a biochemical probe to study enzyme functions and receptor interactions.
Materials Science: Its unique structural properties make it useful in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-[(2Z)-4-(3-FLUORO-4-METHOXYPHENYL)-2-(PHENYLIMINO)-2,3-DIHYDRO-1,3-THIAZOL-3-YL]ETHAN-1-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can participate in hydrogen bonding and π-π interactions, which can modulate the activity of these targets. The presence of the fluoro and methoxy groups can enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar compounds include other thiazole derivatives, such as:
Dabrafenib: An anticancer drug containing a thiazole ring.
Dasatinib: Another anticancer agent with a thiazole moiety.
Patellamide A: A natural product with a thiazole ring. Compared to these compounds, 2-[(2Z)-4-(3-FLUORO-4-METHOXYPHENYL)-2-(PHENYLIMINO)-2,3-DIHYDRO-1,3-THIAZOL-3-YL]ETHAN-1-OL is unique due to its specific combination of functional groups, which can confer distinct biological activities and chemical properties
Properties
Molecular Formula |
C18H17FN2O2S |
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Molecular Weight |
344.4 g/mol |
IUPAC Name |
2-[4-(3-fluoro-4-methoxyphenyl)-2-phenylimino-1,3-thiazol-3-yl]ethanol |
InChI |
InChI=1S/C18H17FN2O2S/c1-23-17-8-7-13(11-15(17)19)16-12-24-18(21(16)9-10-22)20-14-5-3-2-4-6-14/h2-8,11-12,22H,9-10H2,1H3 |
InChI Key |
DFCIIGSPWCXUDF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CSC(=NC3=CC=CC=C3)N2CCO)F |
Origin of Product |
United States |
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